molecular formula C20H17NO4S2 B14614088 4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene CAS No. 60719-01-9

4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene

Cat. No.: B14614088
CAS No.: 60719-01-9
M. Wt: 399.5 g/mol
InChI Key: JLZMMROTKJHVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative, followed by thiolation to introduce the sulfanyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Sulfoxides and sulfones: Resulting from the oxidation of sulfanyl groups.

    Substituted aromatics: Produced through nucleophilic substitution of methoxy groups.

Scientific Research Applications

4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene involves interactions with various molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the sulfanyl groups.

    2-Methoxy-4-nitrophenyl isothiocyanate: Contains similar functional groups but differs in overall structure.

    4-Methyl-2-nitrophenyl isothiocyanate: Similar in having nitro and methoxy groups but with different substituents.

Uniqueness

4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene is unique due to its combination of methoxy, nitro, and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

60719-01-9

Molecular Formula

C20H17NO4S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-2-(5-methoxy-2-phenylsulfanylphenyl)sulfanyl-1-nitrobenzene

InChI

InChI=1S/C20H17NO4S2/c1-24-14-8-10-17(21(22)23)19(12-14)27-20-13-15(25-2)9-11-18(20)26-16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

JLZMMROTKJHVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])SC2=C(C=CC(=C2)OC)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.